(Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide
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Overview
Description
(Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized from 2,3-diaminomaleonitrile and aromatic aldehydes, and it has significant applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide involves the reaction of 2,3-diaminomaleonitrile with 4-methoxybenzaldehyde in the presence of a catalyst. One efficient method uses cerium(IV) ammonium nitrate as a catalyst in aqueous media at room temperature . The reaction proceeds smoothly, yielding the desired Schiff base in good to excellent yields.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of inexpensive and readily available catalysts like cerium(IV) ammonium nitrate makes the process cost-effective and suitable for large-scale production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group.
Reduction: Reduction reactions can convert the carbon-nitrogen double bond to a single bond, forming an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 2-Amino-3-(4-hydroxyanilinomethyleneamino)maleonitrile.
Reduction: 2-Amino-3-(4-methoxyanilinomethylamino)maleonitrile.
Substitution: 2-Amino-3-(4-nitroanilinomethyleneamino)maleonitrile.
Scientific Research Applications
(Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide involves its interaction with biological macromolecules. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. It can also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
- 2-Amino-3-(4-hydroxyanilinomethyleneamino)maleonitrile.
- 2-Amino-3-(4-nitroanilinomethyleneamino)maleonitrile.
- 2-Amino-3-(4-chloroanilinomethyleneamino)maleonitrile.
Comparison: Compared to its analogs, (Z)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(4-methoxyphenyl)methanimidamide is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This makes it more versatile in synthetic applications and potentially more effective in biological systems .
Properties
IUPAC Name |
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(4-methoxyphenyl)methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-18-10-4-2-9(3-5-10)16-8-17-12(7-14)11(15)6-13/h2-5,8H,15H2,1H3,(H,16,17)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQBJVXHHTURD-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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